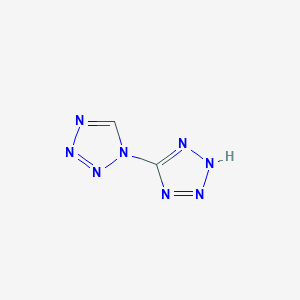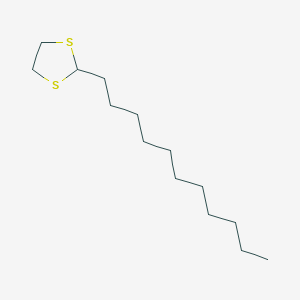
2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane is an organic compound characterized by the presence of an oxirane (epoxide) ring and a methoxy-substituted alkyne group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane typically involves the reaction of 3-methoxy-3-methylbut-1-yne with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions to oxidize the oxirane ring.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions to form various substituted products.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alkenes/Alkanes: Resulting from the reduction of the alkyne group.
Substituted Oxiranes: Produced from nucleophilic substitution reactions.
科学的研究の応用
2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane involves its ability to react with various nucleophiles due to the presence of the reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The alkyne group can also participate in click chemistry reactions, making it a versatile tool in chemical biology .
類似化合物との比較
Similar Compounds
3-Methoxy-3-methylbut-1-yne: A precursor in the synthesis of 2-(3-Methoxy-3-methylbut-1-yn-1-yl)oxirane.
Epoxides: Compounds with similar oxirane rings but different substituents.
Propargyl Ethers: Compounds with similar alkyne groups but different functional groups.
Uniqueness
This compound is unique due to the combination of an oxirane ring and a methoxy-substituted alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research applications .
特性
CAS番号 |
92521-78-3 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
2-(3-methoxy-3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C8H12O2/c1-8(2,9-3)5-4-7-6-10-7/h7H,6H2,1-3H3 |
InChIキー |
MSDPQOLURFVLMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1CO1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)




![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)


![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
